4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenyl, dimethoxyphenyl, and hexahydroquinoline moieties, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of functional groups Similar compounds include other hexahydroquinoline derivatives, which may have different substituents on the phenyl rings or variations in the quinoline core
Properties
Molecular Formula |
C32H31BrN2O4 |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C32H31BrN2O4/c1-18-9-12-22(13-10-18)35-32(37)29-19(2)34-25-15-21(20-11-14-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)23-7-5-6-8-24(23)33/h5-14,17,21,30,34H,15-16H2,1-4H3,(H,35,37) |
InChI Key |
QYBAQZRAWTVGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4Br)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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